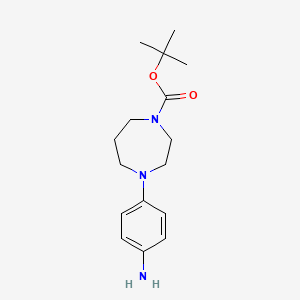
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is a chemical compound with the molecular formula C12H17NO2. It is a derivative of tetrahydronaphthalene, featuring methoxy groups at the 5 and 8 positions and an amine group at the 2 position. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with tetrahydronaphthalene as the starting material.
Amination: The amine group at the 2 position is introduced through a nitration reaction followed by reduction.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors and controlled conditions to ensure purity and yield. The process involves continuous monitoring and optimization to achieve the desired product quality.
化学反応の分析
Types of Reactions: 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be used to convert the compound to its amine form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and amine groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction is typically carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Electrophilic substitution reactions often use strong acids like sulfuric acid (H2SO4), while nucleophilic substitutions may involve alkyl halides.
Major Products Formed:
Oxidation Products: Oxidation can yield ketones or carboxylic acids.
Reduction Products: The reduction of the nitro group leads to the formation of the amine.
Substitution Products: Substitution reactions can produce various derivatives depending on the reagents used.
科学的研究の応用
This compound has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism depends on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to biological responses.
類似化合物との比較
2-Aminotetralin (2-AT): A stimulant drug with a similar structure.
6,7-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride: A closely related compound with methoxy groups at different positions.
Uniqueness: 5,8-Dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine hydrochloride is unique due to its specific arrangement of methoxy and amine groups, which influences its chemical reactivity and biological activity. This arrangement allows for distinct interactions with biological targets compared to similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
特性
CAS番号 |
66341-15-9 |
|---|---|
分子式 |
C12H18ClNO2 |
分子量 |
243.73 g/mol |
IUPAC名 |
5,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C12H17NO2.ClH/c1-14-11-5-6-12(15-2)10-7-8(13)3-4-9(10)11;/h5-6,8H,3-4,7,13H2,1-2H3;1H |
InChIキー |
JYJRXFMEQVPVGM-UHFFFAOYSA-N |
正規SMILES |
COC1=C2CCC(CC2=C(C=C1)OC)N.Cl |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



